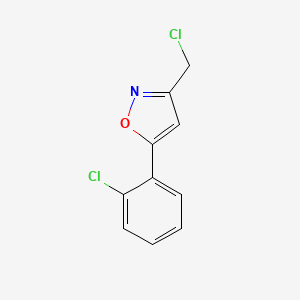

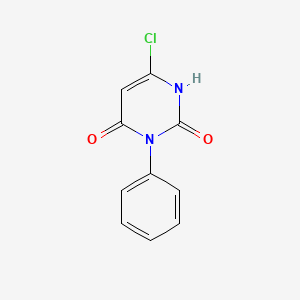

![molecular formula C11H23N3 B1621075 1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane CAS No. 885952-61-4](/img/structure/B1621075.png)

1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

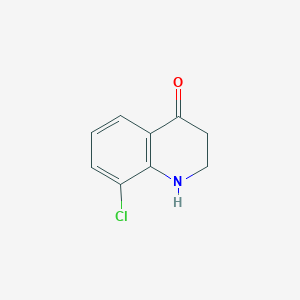

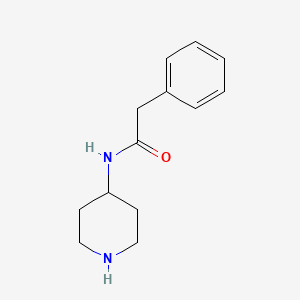

1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane , also known as hexahydro-1-[2-(1-pyrrolidinyl)ethyl]-1H-1,4-diazepine , is a nitrogen-containing heterocyclic compound. Its chemical formula is C₁₁H₂₃N₃ with a molecular weight of 197.32 g/mol . The compound features a pyrrolidine ring fused to a diazepane ring, resulting in a bicyclic structure.

Synthesis Analysis

-

Ring Construction from Precursors

- Researchers have reported the synthesis of 1-(2-pyrrolidin-1-yl-ethyl)-[1,4]diazepane by assembling the rings from different cyclic or acyclic precursors. Reaction conditions and synthetic routes vary, but the goal is to form the fused bicyclic system .

- Notably, steric factors play a crucial role in determining the biological activity of the resulting compounds .

-

Functionalization of Preformed Pyrrolidine Rings

Molecular Structure Analysis

The compound’s structure consists of a six-membered diazepane ring fused to a five-membered pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule, and its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .

Mechanism of Action

The precise mechanism of action for this compound remains an area of ongoing research. Given its structural features, it may interact with biological targets through stereoselective binding to proteins. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles .

properties

CAS RN |

885952-61-4 |

|---|---|

Product Name |

1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane |

Molecular Formula |

C11H23N3 |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)-1,4-diazepane |

InChI |

InChI=1S/C11H23N3/c1-2-7-13(6-1)10-11-14-8-3-4-12-5-9-14/h12H,1-11H2 |

InChI Key |

ATVGWOPOYPGTTE-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCN2CCCNCC2 |

Canonical SMILES |

C1CCN(C1)CCN2CCCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)